

Commercial Sources and Technical Guide for 2-Arachidonoyl glycerol-d5

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Compound of Interest

Compound Name: 2-Arachidonoyl glycerol-d5

Cat. No.: B584892

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An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of **2-Arachidonoyl glycerol-d5** (2-AG-d5), a critical tool for research in the endocannabinoid system. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

2-Arachidonoyl glycerol-d5 is a deuterated analog of 2-Arachidonoyl glycerol (2-AG), a major endogenous agonist of the cannabinoid receptors CB1 and CB2. Its primary application is as an internal standard for the accurate quantification of endogenous 2-AG in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} The stable isotope label allows for differentiation from the naturally occurring analyte, ensuring precise and reliable measurements.

Commercial Availability

Several reputable suppliers offer high-purity **2-Arachidonoyl glycerol-d5** for research purposes. The primary manufacturer appears to be Cayman Chemical, with various distributors making it accessible globally.

Supplier	Catalog Number(s)	Available Quantities	Purity	Formulation
Cayman Chemical	362162	100 µg, 1 mg	≥99% deuterated forms (d1-d5)	A 500 µg/ml solution in acetonitrile
Thomas Scientific	C790Q38 (for 100 µg)	100 µg, 1 mg	Not specified, sourced from Cayman Chemical	Not specified, sourced from Cayman Chemical
MedchemExpress	HY-114405S	Contact for details	Not specified	Not specified
Cambridge Bioscience	CAY362162-100 µg	100 µg	≥99% deuterated forms (d1-d5)	A solution in acetonitrile
Biocompare	362162	100 µg	≥99% deuterated forms (d1-d5)	A 500 µg/ml solution in acetonitrile
Biomol	Cay362162-50	Contact for details	Not specified, sourced from Cayman Chemical	Not specified, sourced from Cayman Chemical
Vinci Biochem	CAY-362162-50	Contact for details	Not specified, sourced from Cayman Chemical	Not specified, sourced from Cayman Chemical

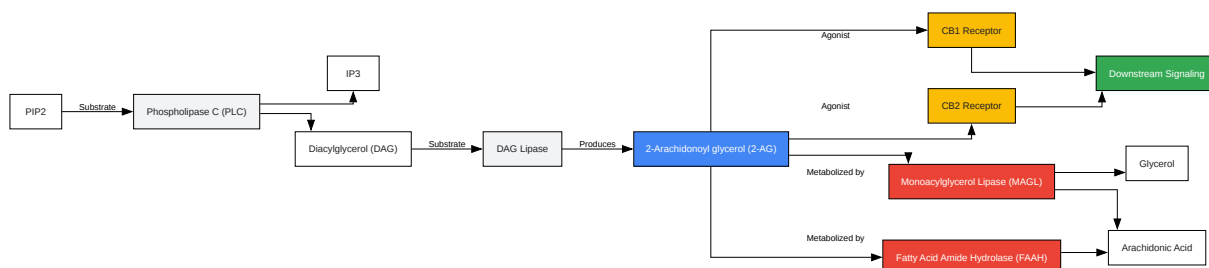
Note: Product availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Technical Specifications

Parameter	Value
CAS Number	2522598-88-3[1][3]
Molecular Formula	C ₂₃ H ₃₃ D ₅ O ₄ [1][3]
Molecular Weight	383.6 g/mol [1][3]
Purity	≥99% deuterated forms (d1-d5)[1][3]
Formulation	Typically a solution in acetonitrile (e.g., 500 µg/ml)[1][4]
Storage	-80°C[1][4]
Stability	≥ 2 years at -80°C[1]
Shipping	Dry ice[1]

Biological Context and Signaling Pathway

2-AG is a key endocannabinoid that modulates a wide range of physiological processes, including neurotransmission, pain perception, and inflammation. Its formation is calcium-dependent and is primarily mediated by the sequential activities of phospholipase C (PLC) and diacylglycerol (DAG) lipase.[1][5] 2-AG acts as a full agonist at the CB1 receptor and also binds to the CB2 receptor.[1][5] It is metabolized by monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with MAGL being the principal metabolizing enzyme in vivo.[1][5]



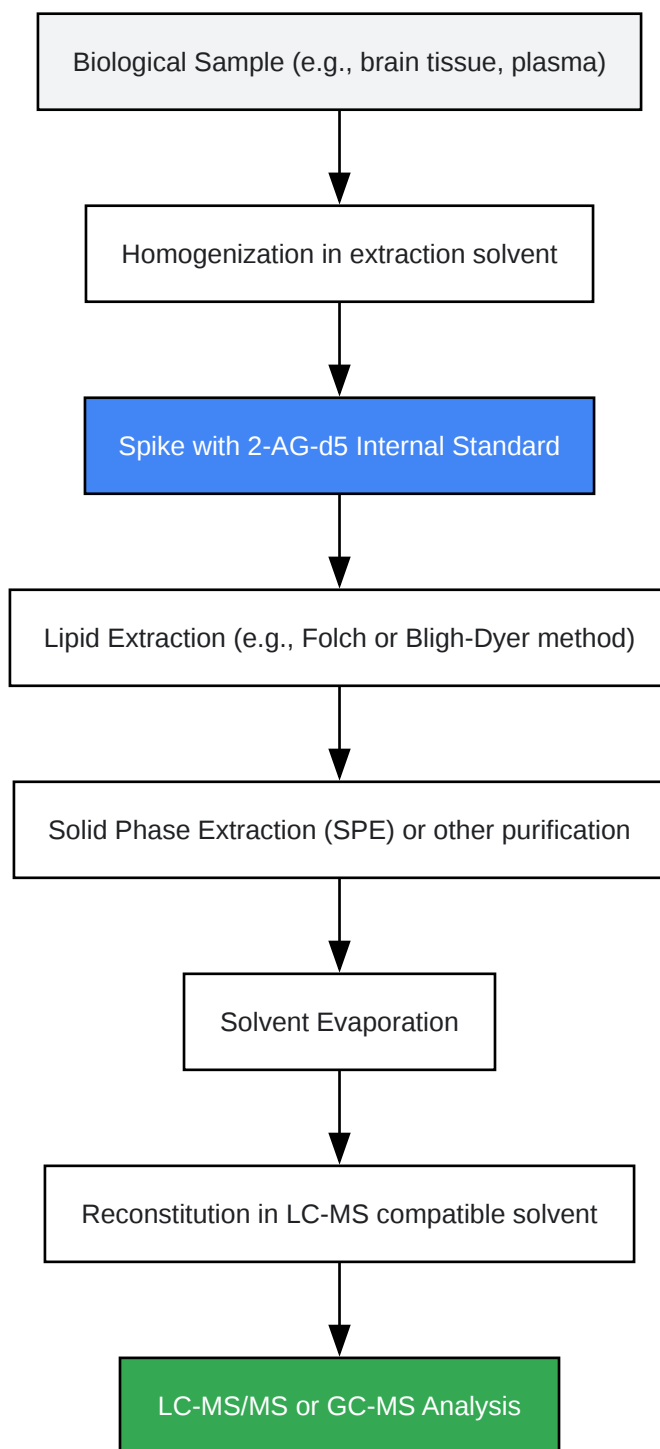
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Biosynthesis, signaling, and metabolism of 2-Arachidonoyl glycerol (2-AG).

Experimental Protocols

The primary use of **2-Arachidonoyl glycerol-d5** is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for the quantification of endogenous 2-AG in a biological sample.

Sample Preparation and Extraction Workflow



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General workflow for sample preparation for 2-AG quantification using 2-AG-d5.

Detailed Methodological Considerations

- **Sample Collection and Storage:** Tissues should be rapidly collected and flash-frozen in liquid nitrogen to minimize enzymatic degradation of 2-AG. Samples should be stored at -80°C until analysis.
- **Homogenization and Extraction:**
 - Tissues are typically homogenized in a solvent mixture such as chloroform:methanol (2:1, v/v) containing the 2-AG-d5 internal standard.
 - The amount of internal standard added should be optimized based on the expected concentration of endogenous 2-AG in the sample.
 - Lipid extraction is then performed, often using the method described by Folch or Bligh and Dyer, to separate the lipid phase from the aqueous and protein phases.
- **Purification:**
 - Solid-phase extraction (SPE) is commonly used to clean up the lipid extract and enrich for monoacylglycerols. C18 or other appropriate SPE cartridges can be employed.
 - The choice of elution solvents should be optimized to ensure good recovery of both 2-AG and 2-AG-d5.
- **Derivatization (for GC-MS):**
 - For GC-MS analysis, the hydroxyl groups of 2-AG and 2-AG-d5 are typically derivatized (e.g., silylated with BSTFA) to increase their volatility and thermal stability.
- **LC-MS/MS Analysis:**
 - **Chromatography:** Reverse-phase chromatography (e.g., using a C18 column) is commonly used to separate 2-AG from other lipids. A gradient elution with solvents like acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.
 - **Mass Spectrometry:** Electrospray ionization (ESI) in positive ion mode is typically used. Multiple reaction monitoring (MRM) is the preferred method for quantification, where

specific precursor-to-product ion transitions for both endogenous 2-AG and the 2-AG-d5 internal standard are monitored.

- Quantification:
 - A calibration curve is generated using known amounts of a non-deuterated 2-AG standard spiked with a fixed amount of 2-AG-d5.
 - The ratio of the peak area of the endogenous 2-AG to the peak area of the 2-AG-d5 internal standard in the biological samples is then used to determine the concentration of endogenous 2-AG by interpolating from the calibration curve.

This detailed guide provides a starting point for researchers utilizing **2-Arachidonoyl glycerol-d5**. For specific applications, further optimization of the described protocols will be necessary to achieve the desired accuracy and sensitivity. Always refer to the supplier's technical data sheets for the most accurate and up-to-date product information.

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